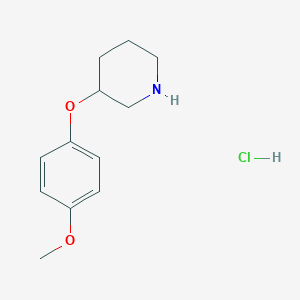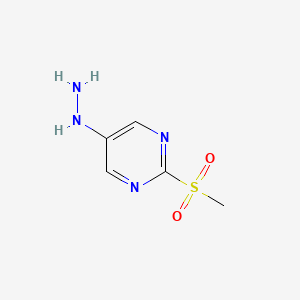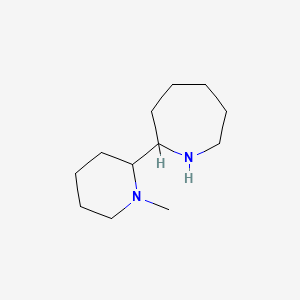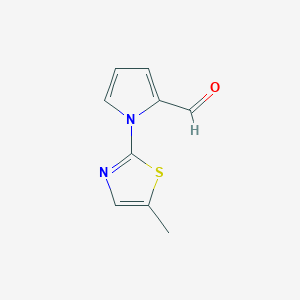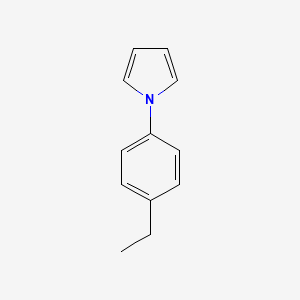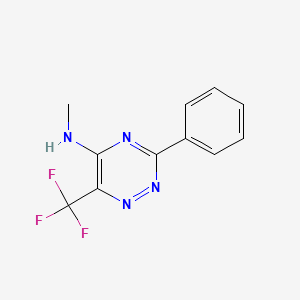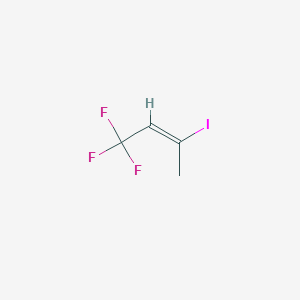
(E)-1,1,1-trifluoro-3-iodobut-2-ene
Overview
Description
(E)-1,1,1-trifluoro-3-iodobut-2-ene is an organofluorine compound characterized by the presence of both fluorine and iodine atoms attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1-trifluoro-3-iodobut-2-ene typically involves the reaction of 1,1,1-trifluoropropene with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds via an electrophilic addition mechanism, where the iodine adds across the double bond of the trifluoropropene to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-1,1,1-trifluoro-3-iodobut-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild conditions.
Addition Reactions: Halogens like bromine or chlorine, and hydrogen halides such as hydrogen chloride, are used under controlled temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include trifluorobut-2-en-1-ol, trifluorobut-2-enenitrile, and trifluorobut-2-en-1-amine.
Addition Reactions: Products include 1,1,1-trifluoro-3,4-dihalobutane and 1,1,1-trifluoro-3-halobutane.
Oxidation and Reduction Reactions: Products include trifluoroepoxide and trifluorobutane.
Scientific Research Applications
(E)-1,1,1-trifluoro-3-iodobut-2-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of iodine.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (E)-1,1,1-trifluoro-3-iodobut-2-ene involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-trifluoro-2-iodoethane
- 1,1,1-trifluoro-3-iodopropane
- 1,1,1-trifluoro-4-iodobutane
Uniqueness
(E)-1,1,1-trifluoro-3-iodobut-2-ene is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both fluorine and iodine atoms in a butene framework allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-3-iodobut-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3I/c1-3(8)2-4(5,6)7/h2H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJZKLJZJYRSNP-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(F)(F)F)/I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


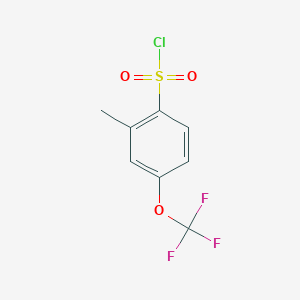

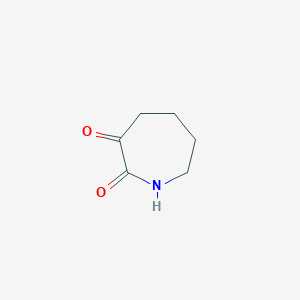
![2-Mercaptopyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B3041825.png)



